![molecular formula C9H8N2O2 B1491555 (2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-85-8](/img/structure/B1491555.png)
(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes that occur during a reaction. Enzymes, for example, can accelerate chemical reactions by acting on specific substrates . Chemical equilibrium, on the other hand, is a state where the forward and backward reactions occur at the same rate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. These properties can include things like reactivity, stability, and solubility .Scientific Research Applications
Antifungal Activity
Researchers have explored the antifungal potential of pyrazole derivatives against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Synthetic compounds including pyrazole derivatives have shown significant antifungal activity. This review highlights the structure-activity relationship (SAR) of 100 compounds tested against Fusarium oxysporum, emphasizing the pharmacophore sites essential for antifungal efficacy (Kaddouri et al., 2022).
Synthesis and Medicinal Chemistry
Pyrazole heterocycles play a crucial role in medicinal chemistry, serving as a pharmacophore in various biologically active compounds. The synthesis of pyrazole derivatives and their widespread biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, are detailed in a comprehensive review. This body of work underscores the versatility of pyrazoles as synthons in organic synthesis and their significance in drug development (Dar & Shamsuzzaman, 2015).
Bioevaluation and Synthetic Approaches
A review on the synthesis and bioevaluation of novel pyrazole derivatives presents various methods employed under different conditions, including microwave irradiation. These compounds exhibit a range of activities such as antimicrobial, antifungal, and antioxidant properties. This study provides insight into the synthetic versatility of pyrazoles and their potential in agrochemical and pharmaceutical applications (Sheetal et al., 2018).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives highlights their therapeutic potential. Recent developments in MCRs have led to the discovery of molecules with antibacterial, anticancer, and antifungal activities. This review emphasizes the efficiency and economy of MCRs in developing bioactive pyrazole derivatives, showcasing their significance in medicinal chemistry (Becerra et al., 2022).
Pyrazole Carboxylic Acid Derivatives
The synthesis and biological applications of pyrazole carboxylic acid derivatives are extensively reviewed, highlighting their antimicrobial, anticancer, and anti-inflammatory activities. This mini-review presents a thorough overview of the synthetic methods and biological significance of pyrazole carboxylic acid derivatives, offering guidance for medicinal chemistry research (Cetin, 2020).
properties
IUPAC Name |
(E)-3-(1-prop-2-ynylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h1,3-4,6-7H,5H2,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHRAIBYAYYEV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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